ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
Overview
Description
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a methyl group attached to the imidazole ring. It is a white to pale yellow solid, soluble in various organic solvents, and serves as an important intermediate in organic synthesis.
Mechanism of Action
Target of Action
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate is a compound that has been identified as an inhibitor for certain types of cancer . The primary targets of this compound are likely to be specific cellular signaling pathways that are crucial for cancer cell growth and proliferation . .
Mode of Action
The compound interacts with its targets by modulating cellular signaling pathways . This modulation can inhibit the growth and spread of cancer cells
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell growth and proliferation, given its reported anticancer activity . .
Result of Action
The molecular and cellular effects of the compound’s action would be the inhibition of cancer cell growth and proliferation . This is achieved through the modulation of cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate with ammonia or an amine source to introduce the amino group. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
Comparison with Similar Compounds
Ethyl 4-amino-1H-imidazole-5-carboxylate: Lacks the methyl group, leading to different reactivity and properties.
Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate: Has a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
4-amino-1-methyl-1H-imidazole-5-carboxylic acid: The carboxylic acid form, which has different acidity and solubility properties.
Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both an amino group and an ester group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 5-amino-3-methylimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)5-6(8)9-4-10(5)2/h4H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLWGJATIFSXTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486071 | |
Record name | ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61982-18-1 | |
Record name | ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-3-methyl-3H-imidazole-4-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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